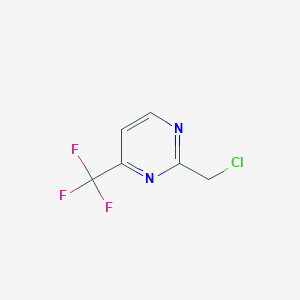
2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine
Übersicht
Beschreibung
Trifluoromethylated pyrimidines are a class of compounds that have been studied for their potential applications in various fields, including pharmaceuticals and agrochemicals . They contain a trifluoromethyl group (-CF3), which is known for enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
Synthesis Analysis
While specific synthesis methods for “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” are not available, trifluoromethylated compounds can generally be synthesized through various methods. For instance, one method involves the transition metal-mediated construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Chemical Reactions Analysis
Trifluoromethylated compounds can undergo various chemical reactions. One notable type of reaction is trifluoromethylation, which involves the addition of a trifluoromethyl group to a molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine” would depend on its specific structure. Trifluoromethylated compounds are generally known for their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Effects
Pyrimidines, including 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine, are a class of aromatic heterocyclic compounds with significant scientific interest due to their diverse pharmacological effects. Research has highlighted their application in the development of compounds with anti-inflammatory, anticancer, and other pharmacological activities. For example, various synthetic methods have been developed for pyrimidines, revealing their potent anti-inflammatory effects through the inhibition of key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α (Rashid et al., 2021). Additionally, pyrimidine derivatives have demonstrated anticancer potential in diverse scaffolds, acting through various mechanisms to interact with different enzymes, targets, and receptors, which underscores their relevance in drug development (Kaur et al., 2014).
Optical Sensors and Tautomerism Studies
Pyrimidine derivatives have also been applied in the development of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, indicating their significant role beyond pharmacological applications (Jindal & Kaur, 2021). Moreover, studies on tautomerism of nucleic acid bases, including pyrimidines, have provided insights into their interactions within biological systems, highlighting the influence of molecular interactions on tautomeric equilibria and their potential implications for DNA structure and function (Person et al., 1989).
Hybrid Catalysts in Synthesis
The synthesis of pyranopyrimidine scaffolds, utilizing hybrid catalysts, underscores the importance of pyrimidines in medicinal chemistry. These scaffolds have broad synthetic applications and bioavailability, with research focusing on the development of novel pyrimidine analogs possessing enhanced activities (Parmar et al., 2023).
Anti-Alzheimer's Agents
Pyrimidine derivatives have been explored for their potential as anti-Alzheimer's agents, reflecting their significance in addressing neurological disorders. The study of structure-activity relationships (SARs) has been pivotal in developing new compounds with therapeutic potential for Alzheimer's disease (Das et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-5-11-2-1-4(12-5)6(8,9)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVIJOALFRBIOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717062 | |
| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine | |
CAS RN |
944905-91-3 | |
| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1425867.png)
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)
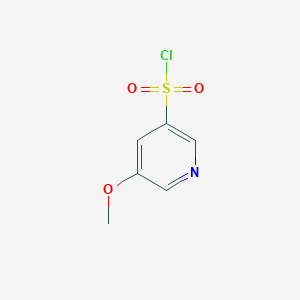
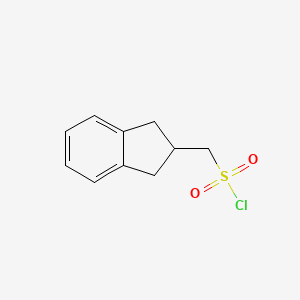
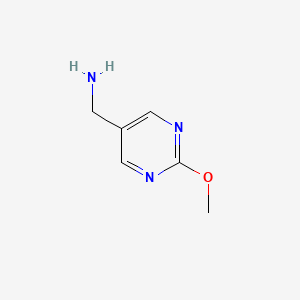
![Octahydro-pyrano[2,3-c]pyridine](/img/structure/B1425876.png)

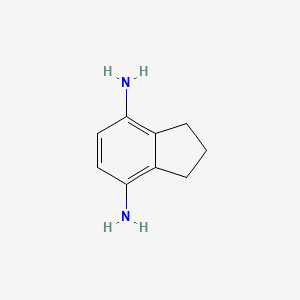
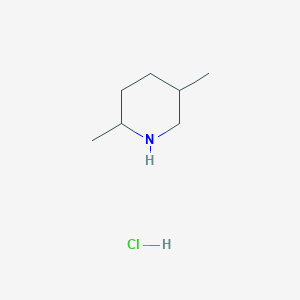
![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B1425883.png)
![(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1425885.png)

![7-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B1425888.png)
![{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B1425889.png)